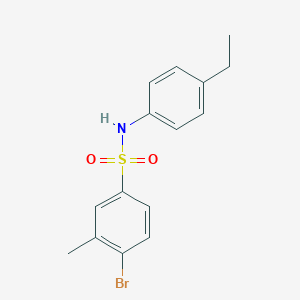
4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential use as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells, and is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, 4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide disrupts the pH balance of the tumor microenvironment, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide can inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. This compound has also been shown to reduce tumor growth in animal models of cancer. In addition, 4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide has been found to have low toxicity in normal cells, indicating its selectivity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide in lab experiments is its selectivity for cancer cells. This reduces the risk of damaging normal cells and tissues, which can occur with traditional chemotherapy. However, one limitation is the need for further studies to determine the optimal dosage and treatment regimen for this compound.
Zukünftige Richtungen
For 4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide include further studies to determine its efficacy in various types of cancer, as well as the development of more potent analogs. In addition, studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential use in combination with other anti-cancer agents. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, 4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide has shown promise as an anti-cancer agent, with selectivity for cancer cells and low toxicity in normal cells. Further studies are needed to determine its optimal use in cancer treatment, as well as its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 4-ethylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound as a white solid.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide has been studied extensively for its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is important in the development of cancer treatments, as it reduces the side effects associated with traditional chemotherapy.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-ethylphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-12-4-6-13(7-5-12)17-20(18,19)14-8-9-15(16)11(2)10-14/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHAZDSAGTVPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7566566.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)
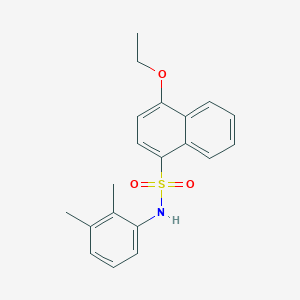
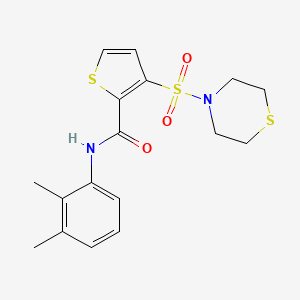
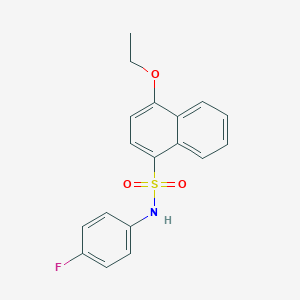
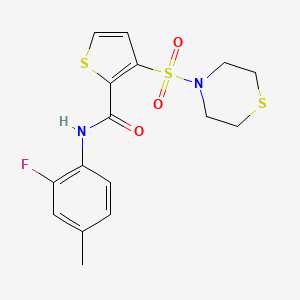
![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566613.png)
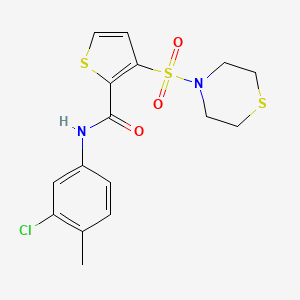
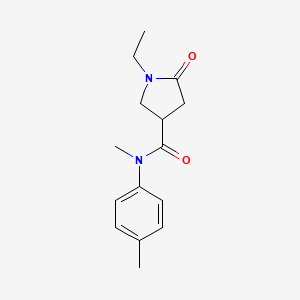
![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)
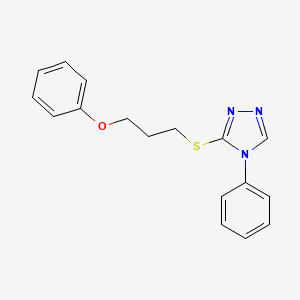
![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)